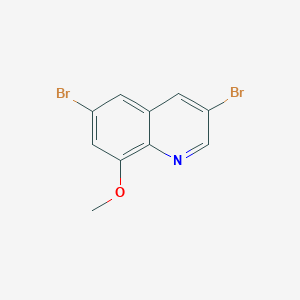

3,6-Dibromo-8-methoxyquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C10H7Br2NO |

|---|---|

Poids moléculaire |

316.98 g/mol |

Nom IUPAC |

3,6-dibromo-8-methoxyquinoline |

InChI |

InChI=1S/C10H7Br2NO/c1-14-9-4-7(11)2-6-3-8(12)5-13-10(6)9/h2-5H,1H3 |

Clé InChI |

CCTXVQXYHGDASB-UHFFFAOYSA-N |

SMILES canonique |

COC1=C2C(=CC(=C1)Br)C=C(C=N2)Br |

Origine du produit |

United States |

Synthetic Methodologies for 3,6 Dibromo 8 Methoxyquinoline

Regioselective Bromination of Quinoline (B57606) Precursors

The introduction of bromine atoms at the C-3 and C-6 positions of the 8-methoxyquinoline (B1362559) scaffold is accomplished through carefully controlled bromination reactions. The choice of starting material and reaction conditions are crucial for achieving the desired regioselectivity.

Bromination of 1,2,3,4-Tetrahydroquinoline Derivatives

A key and successful strategy for the synthesis of 3,6-dibromo-8-methoxyquinoline involves the bromination of a partially saturated precursor, 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (B2519176). This method takes advantage of the different reactivity of the tetrahydroquinoline ring system compared to the fully aromatic quinoline. The bromination of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (THQ) with molecular bromine can yield this compound. nih.gov The reaction proceeds via electrophilic substitution, and the presence of the activating methoxy (B1213986) group and the existing bromine atom influences the position of further bromination.

The use of different equivalents of molecular bromine allows for the selective synthesis of various brominated methoxyquinolines. For instance, treatment of 6-bromo-8-methoxy-THQ with an excess of molecular bromine (5 equivalents) can lead to the formation of a more extensively brominated product, 3,5,6,7-tetrabromo-8-methoxyquinoline, in high yield. nih.gov

| Reactant | Brominating Agent (Equivalents) | Product | Reference |

|---|---|---|---|

| 6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline | Molecular Bromine (specific equivalents not detailed) | This compound | nih.gov |

| 6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline | Molecular Bromine (5 eq.) | 3,5,6,7-Tetrabromo-8-methoxyquinoline | nih.gov |

Direct Bromination Approaches to Methoxyquinolines

Direct bromination of fully aromatic methoxyquinolines has been investigated, though achieving the specific 3,6-dibromo substitution pattern can be challenging due to the complex interplay of directing effects. The electron-donating methoxy group at the C-8 position strongly activates the quinoline ring towards electrophilic substitution, primarily at the C-5 and C-7 positions.

For example, the direct bromination of 8-methoxyquinoline with molecular bromine has been shown to regioselectively yield 5-bromo-8-methoxyquinoline (B186703) as the sole product in high yield. acgpubs.org Even with an excess of bromine, the formation of 5,7-dibromo-8-methoxyquinoline is observed, but not the 3,6-dibromo isomer. acgpubs.org This highlights the inherent difficulty in achieving bromination at the C-3 and C-6 positions through direct bromination of 8-methoxyquinoline itself, making the use of the tetrahydroquinoline precursor a more effective strategy for obtaining this compound.

Transformations from Related Brominated Methoxyquinolines

The conversion of other brominated methoxyquinoline isomers into this compound represents a plausible, though not widely documented, synthetic approach. Such transformations would likely involve selective manipulation of carbon-bromine bonds.

Copper-Promoted Substitution Reactions in Quinoline Synthesis

Metal-Bromine Exchange and Electrophilic Quenching Strategies

Metal-bromine exchange reactions, typically employing organolithium or Grignard reagents, are fundamental for creating organometallic intermediates that can then be quenched with an electrophile. This strategy is used for the functionalization of halogenated aromatic compounds. For instance, convenient synthetic routes to 6,8-disubstituted quinoline derivatives from brominated quinolines have been reported using metal-bromine exchange reactions. researchgate.net However, the application of this methodology to specifically synthesize this compound from a related polybrominated methoxyquinoline has not been explicitly described in the surveyed scientific literature. Such a strategy would require a precursor with bromine atoms at different positions, one of which could be selectively exchanged with a metal, followed by quenching with a bromine electrophile at the desired position, a complex and potentially low-yielding process.

Advanced Coupling Strategies for Quinoline Scaffold Construction

Modern synthetic chemistry offers a variety of advanced coupling reactions for the construction of complex heterocyclic scaffolds like quinolines. These methods often involve transition-metal catalysis (e.g., palladium, nickel) to form key carbon-carbon or carbon-nitrogen bonds. While these strategies are invaluable for creating a diverse range of substituted quinolines, the specific application of these methods for the de novo synthesis of the this compound scaffold has not been highlighted in the available literature. Such a synthesis would likely involve a multi-step process, culminating in the formation of the quinoline ring with the desired substitution pattern already in place or installed in subsequent steps.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Suzuki-Miyaura coupling is a prominent example. nih.govresearchgate.net This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. nih.gov While a direct Suzuki-Miyaura synthesis for this compound is not explicitly documented, the feasibility of this approach is demonstrated by its successful application in the synthesis of other substituted quinoline derivatives.

For instance, Suzuki-Miyaura cross-coupling has been effectively used on various brominated quinoline scaffolds to introduce aryl substituents. Research has shown that compounds like 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines, as well as 5-bromo-8-methoxyquinoline and 5,7-dibromo-8-methoxyquinoline, readily react with substituted phenylboronic acids in the presence of a palladium catalyst to yield the corresponding aryl-substituted quinolines. researchgate.net This demonstrates the reactivity of bromo-substituted quinoline rings in such coupling reactions.

A hypothetical Suzuki-Miyaura approach to a precursor for this compound would likely involve a multi-step process where the core quinoline structure is first assembled, followed by sequential bromination and coupling steps. The reactivity of different positions on the quinoline ring would need to be carefully considered to achieve the desired substitution pattern.

Table 1: Examples of Suzuki-Miyaura Reactions on Brominated Quinolines This table presents data for reactions on related, not identical, compounds to illustrate the methodology's applicability.

| Starting Material | Coupling Partner | Catalyst | Product | Reference |

| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline (B1324348) | Phenylboronic acid | Dichlorobis(triphenylphosphine)palladium(II) | 6,8-Diphenyl-1,2,3,4-tetrahydroquinoline | researchgate.net |

| 5-Bromo-8-methoxyquinoline | 4-Methoxyphenylboronic acid | Dichlorobis(triphenylphosphine)palladium(II) | 5-(4-Methoxyphenyl)-8-methoxyquinoline | researchgate.net |

| 5,7-Dibromo-8-methoxyquinoline | 4-Trifluoromethoxyphenylboronic acid | Dichlorobis(triphenylphosphine)palladium(II) | 5,7-Bis(4-trifluoromethoxyphenyl)-8-methoxyquinoline | researchgate.net |

Nucleophilic Aromatic Substitution in Brominated Quinolines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups or possessing good leaving groups like halogens. nih.gov In the context of polybrominated quinolines, SNAr offers a plausible and direct route to introduce a methoxy group.

A key precursor for the synthesis of this compound is 3,6,8-tribromoquinoline (B3300700). nih.gov The synthesis of this tribromo derivative is well-established, starting from 6,8-dibromo-1,2,3,4-tetrahydroquinoline, which is treated with bromine in chloroform (B151607). nih.gov

Research into the reactivity of 3,6,8-tribromoquinoline has revealed distinct regioselectivity in SNAr reactions. It has been demonstrated that under microwave irradiation, nucleophiles such as morpholine (B109124) and piperazine (B1678402) selectively displace the bromine atom at the C-3 position. researchgate.net This highlights the heightened reactivity of the C-3 position in the pyridine (B92270) ring of the quinoline system towards nucleophilic attack.

Furthermore, it is known that the introduction of a strong electron-withdrawing group, such as a nitro group at the C-5 position, can activate the bromines at the C-6 and C-8 positions for selective exchange via SNAr reactions. researchgate.net While a direct substitution of the C-8 bromine on 3,6,8-tribromoquinoline with a methoxide (B1231860) is not explicitly reported, the known principles of SNAr reactions on quinoline systems suggest this is a viable pathway. The reaction would likely involve treating 3,6,8-tribromoquinoline with a methoxide source, such as sodium methoxide, potentially requiring elevated temperatures or activation to facilitate the substitution at the C-8 position to yield this compound.

Table 2: Regioselective Nucleophilic Substitution on 3,6,8-Tribromoquinoline This table illustrates the documented regioselectivity of nucleophilic attack on a key precursor.

| Starting Material | Nucleophile | Conditions | Position of Substitution | Product | Reference |

| 3,6,8-Tribromoquinoline | Morpholine | Microwave Irradiation | C-3 | 3-Morpholinyl-6,8-dibromoquinoline | researchgate.net |

| 3,6,8-Tribromoquinoline | Piperazine | Microwave Irradiation | C-3 | 3-Piperazinyl-6,8-dibromoquinoline | researchgate.net |

Spectroscopic and Structural Characterization of 3,6 Dibromo 8 Methoxyquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For "3,6-Dibromo-8-methoxyquinoline," both one-dimensional and two-dimensional NMR methods provide invaluable insights into its structure.

One-Dimensional NMR (¹H and ¹³C) Spectral Analysis

One-dimensional NMR, encompassing proton (¹H) and carbon-13 (¹³C) spectroscopy, offers fundamental information about the chemical environment of each nucleus.

¹H NMR Analysis: The ¹H NMR spectrum of "this compound" in deuterated chloroform (B151607) (CDCl₃) displays distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group. gelisim.edu.tr A characteristic singlet for the methoxy protons (-OCH₃) appears at approximately 4.10 ppm. gelisim.edu.tr The aromatic region reveals several key signals: a doublet for the H2 proton at around 8.91 ppm, a doublet for the H4 proton at approximately 8.21 ppm, a doublet for the H5 proton at 7.51 ppm, and a doublet for the H7 proton at 7.16 ppm. gelisim.edu.tr The observed coupling constants are small, indicative of meta-coupling between the protons. gelisim.edu.tr

¹³C NMR Analysis: The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment. For "this compound," the spectrum shows ten distinct carbon signals. The methoxy carbon (-OCH₃) resonates at approximately 56.5 ppm. gelisim.edu.tr The aromatic carbons appear in the downfield region, with quaternary carbons (those attached to bromine or part of the ring fusion) showing distinct chemical shifts. Key signals include those at approximately 156.1 (C8), 137.1 (C8a), 130.9 (C4a), 121.9 (C6), and 119.2 (C3) ppm. gelisim.edu.tr

Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃ gelisim.edu.tr

| Atom | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

| H2 | 8.91 (d, J = 1.6 Hz) | 150.4 |

| H3 | - | 119.2 (q) |

| H4 | 8.21 (d, J = 2.0 Hz) | 136.1 |

| H4a | - | 130.9 (q) |

| H5 | 7.51 (d, J = 1.6 Hz) | 120.7 |

| H6 | - | 121.9 (q) |

| H7 | 7.16 (d, J = 1.2 Hz) | 112.2 |

| H8 | - | 156.1 (q) |

| H8a | - | 137.1 (q) |

| -OCH₃ | 4.10 (s) | 56.5 |

d = doublet, s = singlet, q = quaternary carbon. J = coupling constant in Hz.

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular framework. While specific 2D NMR data for "this compound" is not extensively detailed in the provided search results, the application of these techniques to closely related brominated quinolines provides a clear methodology. nih.govresearchgate.net

COSY: This experiment identifies proton-proton couplings. For "this compound," a COSY spectrum would show correlations between the meta-coupled protons (H2-H4 and H5-H7), confirming their spatial proximity.

HMBC: This technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, the methoxy protons at ~4.10 ppm would show a correlation to the C8 carbon, confirming the position of the methoxy group. Similarly, correlations between H2 and C3/C4/C8a, and between H7 and C5/C8a would help to definitively piece together the quinoline (B57606) ring structure.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule, providing a fingerprint of the functional groups present. The IR spectrum of "this compound" exhibits several characteristic absorption bands. gelisim.edu.tr Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. arabjchem.org The spectrum of the title compound shows a band at 3047 cm⁻¹. gelisim.edu.tr The C-O stretching vibration of the ether group is expected in the 1275–1200 cm⁻¹ range, and for this compound, a peak is observed at 1255 cm⁻¹. gelisim.edu.trmdpi.com The C=C and C=N stretching vibrations of the quinoline ring system appear in the 1600-1450 cm⁻¹ region, with notable peaks at 1592 cm⁻¹ and 1558 cm⁻¹. gelisim.edu.trarabjchem.org The C-Br stretching vibrations are typically found in the lower frequency region, generally between 850-550 cm⁻¹. arabjchem.org

Table 2: Key IR Absorption Bands for this compound gelisim.edu.tr

| Vibrational Mode | Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3047 |

| Aliphatic C-H Stretch | 2925 |

| C=N/C=C Ring Stretch | 1592, 1558 |

| C-O (Ether) Stretch | 1255 |

| C-H Bending | 902, 858, 829, 788 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For halogenated compounds like "this compound," the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature. vulcanchem.com The mass spectrum would show a characteristic molecular ion peak cluster corresponding to the presence of two bromine atoms. While the specific mass spectrum for "this compound" is not provided in the search results, related dibrominated quinoline derivatives show this distinct isotopic pattern. mdpi.com

Electronic Spectroscopy (UV-Vis and Fluorescence) of Brominated Methoxyquinolines

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule.

UV-Vis Absorption: Quinoline and its derivatives typically exhibit strong absorption in the UV region due to π→π* transitions within the aromatic system. vulcanchem.com For halogenated quinolines, these absorptions are generally observed in the 250–300 nm range. vulcanchem.com The introduction of a methoxy group, an electron-donating group, can influence the position and intensity of these absorption bands.

Fluorescence: The fluorescence properties of quinoline derivatives are sensitive to their substituents and the solvent environment. mdpi.com Ether derivatives of 8-hydroxyquinoline, such as 8-methoxyquinoline (B1362559), tend to exhibit higher fluorescence intensity compared to the parent 8-hydroxyquinoline. mdpi.comnih.gov This is often attributed to the prevention of excited-state proton transfer (ESPT) which can quench fluorescence. mdpi.com The fluorescence of brominated methoxyquinolines would be influenced by the heavy atom effect of bromine, which can potentially decrease fluorescence quantum yield through enhanced intersystem crossing.

X-ray Crystallography for Solid-State Structure Determination of Related Quinolines

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of "this compound" is not available in the search results, studies on related brominated quinoline derivatives provide valuable insights into their solid-state conformations. semanticscholar.orgiucr.org For instance, the crystal structure of 3,6,8-tribromoquinoline (B3300700) reveals an almost planar conformation. Similarly, 6,8-dibromoquinoline (B11842131) also exhibits a planar quinoline motif with only minor deviations. These studies indicate that the quinoline ring system in such compounds is largely planar, and intermolecular interactions like π–π stacking and halogen bonding can play a significant role in their crystal packing.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Following a comprehensive search of scientific literature and crystallographic databases, detailed information regarding the single-crystal X-ray diffraction analysis, crystal packing, and specific intermolecular interactions for the compound This compound is not publicly available.

While the synthesis of this compound has been noted in chemical literature, its crystal structure has not been determined or reported in accessible databases such as the Cambridge Crystallographic Data Centre (CCDC) or in peer-reviewed publications found during the search. Consequently, a detailed analysis of its crystal packing, including unit cell dimensions, space group, and intermolecular forces like hydrogen bonding and π-π stacking, cannot be provided at this time.

For illustrative purposes, the crystal structures of closely related isomers, such as 5,7-Dibromo-8-methoxyquinoline, have been extensively studied. iucr.orgresearchgate.net These studies reveal that intermolecular forces, including C—H⋯O hydrogen bonds and aromatic π–π stacking interactions, are crucial in stabilizing the crystal lattice of such compounds. iucr.orgresearchgate.net For instance, in the crystal of 5,7-Dibromo-8-methoxyquinoline, molecules are linked into chains by C—H⋯O hydrogen bonds, and these chains are further organized by π–π stacking. researchgate.net However, due to the strict focus on this compound, the specific data for this isomer cannot be substituted.

Further experimental work, specifically the growth of a suitable single crystal of this compound and its analysis by X-ray diffraction, would be required to generate the data for the requested structural analysis.

Reactivity and Mechanistic Studies of 3,6 Dibromo 8 Methoxyquinoline

Electrophilic Aromatic Substitution Patterns on 8-Methoxyquinoline (B1362559) Derivatives

The position of electrophilic attack on quinoline (B57606) derivatives is governed by the electronic effects of the substituents already present on the ring. In 8-methoxyquinoline, the methoxy (B1213986) group at the C-8 position is an activating, ortho-, para-directing group. This directing effect is primarily targeted towards the C-5 and C-7 positions of the quinoline ring. acgpubs.orgnih.gov

Studies on the bromination of 8-methoxyquinoline have shown that the reaction can yield a mixture of products depending on the reaction conditions. For instance, monobromination of 8-methoxyquinoline has been reported to produce 5-bromo-8-methoxyquinoline (B186703) as the sole product. acgpubs.org However, other studies have reported the formation of both 5-bromo-8-methoxyquinoline and 7-bromo-8-methoxyquinoline. acgpubs.org The use of a larger excess of the brominating agent can lead to the formation of 5,7-dibromo-8-methoxyquinoline. acgpubs.org

The regioselectivity of electrophilic substitution is also influenced by the reaction medium. For example, in a strongly acidic medium, the nitrogen atom of the quinoline ring becomes protonated, forming the quinolinium ion. This deactivates the pyridine (B92270) ring towards electrophilic attack, favoring substitution on the benzene (B151609) ring. uoanbar.edu.iq Under these conditions, bromination of quinoline typically occurs at the C-5 and C-8 positions. youtube.com

The synthesis of 3,6-Dibromo-8-methoxyquinoline itself often starts from a substituted 1,2,3,4-tetrahydroquinoline. For example, the bromination of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (B2519176) can selectively yield this compound. gelisim.edu.tr This highlights a synthetic strategy where the desired substitution pattern is achieved by starting with a precursor that already contains some of the required substituents.

Interactive Table: Electrophilic Bromination of 8-Substituted Quinolines

| Starting Material | Reagent | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| 8-methoxyquinoline | Br2 in CH2Cl2 | 5-bromo-8-methoxyquinoline | 92 | acgpubs.org |

| 8-hydroxyquinoline | Br2 in CH3CN | 5,7-dibromo-8-hydroxyquinoline & 7-bromo-8-hydroxyquinoline | - | acgpubs.org |

| 8-aminoquinoline | Br2 in CH2Cl2 | 5,7-dibromo-8-aminoquinoline & 5-bromo-8-aminoquinoline | - | acgpubs.org |

Nucleophilic Reactivity of Bromine Substituents on the Quinoline Ring

The bromine atoms on the quinoline ring of this compound are potential sites for nucleophilic aromatic substitution (SNAr) reactions. The reactivity of these bromine substituents is significantly influenced by the electronic nature of the quinoline ring and the presence of other substituents.

Generally, halogen substituents on the quinoline ring can be displaced by nucleophiles, although the conditions required can vary. ontosight.ai The presence of electron-withdrawing groups on the quinoline ring can activate adjacent halogen atoms towards nucleophilic attack. semanticscholar.org For example, the introduction of a nitro group, which is strongly electron-withdrawing, has been shown to facilitate the nucleophilic substitution of a neighboring bromine atom. semanticscholar.orgulakbim.gov.tr This activation is due to the stabilization of the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction.

In the context of this compound, the bromine at the C-3 position is on the pyridine ring, while the bromine at the C-6 position is on the benzene ring. The pyridine ring is inherently more electron-deficient than the benzene ring, which can make the C-3 bromine more susceptible to nucleophilic attack compared to the C-6 bromine. However, the electron-donating methoxy group at C-8 increases the electron density of the benzene ring, potentially deactivating the C-6 bromine towards nucleophilic substitution.

Kinetic studies on the reaction of bromoquinolines with piperidine (B6355638) have shown that the reactivity of the bromo substituent is dependent on its position on the quinoline ring. acs.orgacs.org These studies provide a quantitative measure of the susceptibility of different bromoquinoline isomers to nucleophilic displacement.

Influence of Methoxy and Halogen Substituents on Quinoline Ring Reactivity

Methoxy Group (at C-8): The methoxy group is a strong electron-donating group through resonance (+M effect) and a weak electron-withdrawing group through induction (-I effect). Its primary influence is the activation of the benzene ring towards electrophilic substitution, directing incoming electrophiles to the ortho (C-7) and para (C-5) positions. acgpubs.orgnih.gov It also increases the electron density of the entire quinoline system, which can modulate the reactivity of other positions.

Bromine Atoms (at C-3 and C-6): Halogens are deactivating groups towards electrophilic aromatic substitution due to their electron-withdrawing inductive effect (-I effect). However, they are ortho-, para-directing because of their electron-donating resonance effect (+M effect). In this compound, the deactivating effect of the two bromine atoms makes further electrophilic substitution more difficult.

The interplay of these substituents creates a unique reactivity profile. The electron-donating methoxy group can partially counteract the deactivating effect of the bromine atoms in electrophilic reactions. Conversely, the electron-withdrawing nature of the bromine atoms can influence the nucleophilicity of the quinoline nitrogen and the susceptibility of the ring to nucleophilic attack.

The combined steric and electronic effects of these substituents also play a role in determining the regioselectivity of reactions. wikipedia.org For example, the steric bulk of the substituents can hinder the approach of reagents to adjacent positions.

Interactive Table: Electronic Effects of Substituents on the Quinoline Ring

| Substituent | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| Methoxy (-OCH3) | 8 | +M, -I (overall activating) | Activates benzene ring for electrophilic substitution (directs to C-5, C-7). Increases overall electron density. |

| Bromo (-Br) | 3 | -I, +M (overall deactivating) | Deactivates pyridine ring for electrophilic substitution. Potential site for nucleophilic substitution. |

Derivatization and Functionalization Chemistry of 3,6 Dibromo 8 Methoxyquinoline

Synthesis of Polybrominated Methoxyquinoline Analogues

The strategic bromination of quinoline (B57606) precursors is a key method for introducing bromine atoms at specific positions, which can then serve as handles for further functionalization. The synthesis of polybrominated methoxyquinoline analogues often starts from partially brominated or methoxylated quinoline or tetrahydroquinoline precursors.

The bromination of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (B2519176) is a notable route. gelisim.edu.tr Depending on the equivalents of molecular bromine used, this reaction can selectively yield 3,6-dibromo-8-methoxyquinoline or 3,5,6-tribromo-8-methoxyquinoline. gelisim.edu.tr Specifically, the use of three equivalents of bromine leads to the formation of the dibromo derivative, while four equivalents result in the tribromo analogue. gelisim.edu.tr This regioselectivity highlights the influence of the existing substituents and the reaction conditions on the outcome of the electrophilic aromatic substitution.

Further research has demonstrated that direct bromination of other methoxy-substituted quinolines can lead to different polybrominated products. For instance, the bromination of 6,8-dimethoxy-1,2,3,4-tetrahydroquinoline can produce 3-bromo-6,8-dimethoxyquinoline and a tribromide derivative. gelisim.edu.tr Similarly, direct bromination of 6-methoxyquinoline (B18371) and 6,8-dimethoxyquinoline (B1356820) has been shown to yield 5-bromo derivatives. gelisim.edu.tr An unexpected outcome was observed during the bromination of 3,6,8-trimethoxyquinoline, which resulted in 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, indicating that functionalization can occur on both rings of the quinoline system. nih.govresearchgate.net

The synthesis of these polybrominated compounds is significant as they are valuable intermediates for creating a variety of substituted quinolines that are otherwise difficult to obtain. gelisim.edu.tr The presence of multiple bromine atoms allows for sequential and site-selective displacement reactions, paving the way for the construction of complex, multi-substituted quinoline scaffolds.

Introduction of Diverse Functional Groups via Bromine Displacements

The bromine atoms on the quinoline ring, particularly in compounds like this compound, are versatile handles for introducing a wide range of functional groups through various displacement reactions. These transformations are crucial for synthesizing novel quinoline derivatives with diverse chemical and biological properties.

Conversion to Cyano and Other Carbon-Linked Derivatives

The conversion of bromoquinolines to their corresponding cyano derivatives is a well-established method for introducing a carbon-linked functional group. This transformation is typically achieved through cyanation reactions, often employing metal cyanides. For instance, 6,8-dibromoquinoline (B11842131) has been successfully converted to both mono- and dicyano derivatives. tubitak.gov.trtubitak.gov.tr This suggests that similar methodologies could be applied to this compound to access novel cyano-substituted methoxyquinolines. The resulting cyanoquinolines are valuable precursors for further chemical modifications, such as hydrolysis to carboxylic acids or reduction to amines.

Beyond cyanation, other carbon-carbon bond-forming reactions can be utilized to introduce diverse carbon-linked substituents. For example, treatment of 6,8-dibromoquinoline with n-butyllithium followed by trapping with electrophiles like trimethylsilyl (B98337) chloride, dimethyl disulfide, or dimethylformamide has been shown to yield a variety of 6,8-disubstituted quinolines. tubitak.gov.trtubitak.gov.tr These reactions proceed via a lithium-bromine exchange mechanism and demonstrate the feasibility of introducing silyl, thiomethyl, and formyl groups onto the quinoline core.

Preparation of Alkoxy and Aryloxy Quinoline Compounds

The bromine atoms in bromoquinolines can be displaced by alkoxides and aryloxides to furnish the corresponding ether derivatives. Copper-promoted substitution reactions are often employed for this purpose. For example, the reaction of 6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348) with sodium methoxide (B1231860) in the presence of a copper catalyst can produce monomethoxides and, with prolonged reaction times, the dimethoxy derivative. tubitak.gov.tr Aromatization of these tetrahydroquinolines can then yield the corresponding methoxyquinolines. tubitak.gov.tr

Direct substitution on the aromatic quinoline ring is also possible. The treatment of 6,8-dibromoquinoline with sodium methoxide in the presence of copper(I) iodide has been shown to afford 6,8-dimethoxyquinoline in good yield. tubitak.gov.tr This indicates that the bromine atoms in this compound could likely be substituted with various alkoxy and aryloxy groups using similar copper-catalyzed methodologies. The synthesis of such derivatives is of interest as methoxy-substituted quinolines are important structural motifs in many biologically active compounds. researchgate.net

Amination and Heterocycle Formation from Bromoquinolines

The introduction of nitrogen-containing functional groups, such as amino groups and heterocyclic rings, is a critical step in the synthesis of many pharmaceutically relevant quinoline derivatives. The bromine atoms of bromoquinolines serve as key sites for these transformations.

Direct amination of bromoquinolines can be achieved through nucleophilic substitution reactions. For example, palladium-catalyzed Buchwald-Hartwig amination has been successfully employed for the amination of 6,7-dihalo-5,8-quinolinequinones with various anilines, yielding novel 6-arylamino derivatives. scienceopen.comcardiff.ac.uk This powerful cross-coupling reaction is a versatile tool for forming carbon-nitrogen bonds and could be applied to this compound to introduce a wide array of primary and secondary amino substituents.

Furthermore, the bromine atoms can be displaced by nitrogen-containing heterocycles. Studies have shown that bromoquinolines can be converted into their corresponding piperazine (B1678402) and morpholine (B109124) substituted derivatives via nucleophilic substitution. researchgate.net These reactions can be performed under conventional heating or with microwave assistance. This approach allows for the direct attachment of pre-formed heterocyclic rings to the quinoline scaffold, providing a straightforward route to complex, multi-functionalized molecules. The ability to introduce such heterocycles is particularly valuable in drug discovery, as they can significantly influence the physicochemical and pharmacological properties of the parent molecule.

Design and Synthesis of Multi-Substituted Quinoline Scaffolds

The strategic functionalization of this compound and related polybrominated quinolines opens up pathways to a vast array of multi-substituted quinoline scaffolds. The differential reactivity of the bromine atoms, influenced by their position on the quinoline ring and the electronic nature of other substituents, can be exploited to achieve selective and sequential modifications.

The synthesis of these complex molecules often involves a combination of the reactions discussed previously. For instance, a polybrominated quinoline could first undergo a selective displacement of one bromine atom with a particular functional group, followed by a different type of reaction at another bromine position. Research has shown that brominated tetrahydroquinolines can be transformed into their respective cyano, methoxy (B1213986), phenyl, and amino derivatives. researchgate.net These functionalized tetrahydroquinolines can then be aromatized to yield the corresponding multi-substituted quinolines.

An example of building complexity involves the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is highly effective for forming carbon-carbon bonds between bromoquinolines and boronic acids. For instance, 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines have been coupled with various phenylboronic acids to produce 6-phenyl- and 6,8-diphenyl-tetrahydroquinolines in high yields. researchgate.net Subsequent bromination of these phenyl-substituted tetrahydroquinolines can introduce a bromine atom at the 3-position, leading to novel 3-bromo phenyl-substituted quinolines. researchgate.net This multi-step approach demonstrates how a combination of cross-coupling and bromination reactions can be used to construct highly substituted and complex quinoline frameworks.

Computational and Theoretical Investigations of 3,6 Dibromo 8 Methoxyquinoline

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and molecular geometry of chemical compounds. cellmolbiol.orgdergipark.org.tr For derivatives of quinoline (B57606), DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry. sci-hub.seresearchgate.net These calculations provide detailed information on bond lengths, bond angles, and torsion angles. cellmolbiol.org The optimized geometry corresponds to a local minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies in the vibrational analysis. acs.orgresearchgate.net

Theoretical calculations for similar quinoline structures have shown good correlation with experimental data obtained from X-ray crystallography. dergipark.org.trgrafiati.com For instance, the molecular geometry of related compounds has been optimized using DFT, and the results are found to be in agreement with experimental findings. dergipark.org.trresearchgate.net The electronic properties, such as the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are also determined through these calculations. sci-hub.se The energy gap between HOMO and LUMO is a key parameter that provides insights into the chemical reactivity and stability of the molecule. sci-hub.segrafiati.com

Table 1: Representative DFT Calculation Parameters for Quinoline Derivatives

| Parameter | Method/Basis Set | Application | Reference |

| Geometry Optimization | B3LYP/6-311++G(d,p) | Determination of stable molecular structure | sci-hub.seresearchgate.net |

| Vibrational Frequencies | B3LYP/6-311++G(d,p) | Confirmation of energy minima and spectral analysis | cellmolbiol.org |

| Electronic Properties (HOMO/LUMO) | B3LYP/6-311++G(d,p) | Reactivity and stability analysis | sci-hub.segrafiati.com |

| NMR Chemical Shifts | GIAO/B3LYP/6-311++G(d,p) | Prediction of 1H and 13C NMR spectra | researchgate.net |

Natural Bond Orbital (NBO) Analysis of Bonding and Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study bonding and interactions within a molecule. uba.ar It provides a detailed picture of the delocalization of electron density and intramolecular interactions, such as hyperconjugative interactions and charge transfer between filled and vacant orbitals. acs.orggrafiati.com The stability of a molecule can be understood by examining the stabilization energies associated with these interactions, which are calculated using second-order perturbation theory. acs.orguba.ar

Table 2: Key NBO Interaction Data for a Related Methoxyquinoline Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol)a | Interaction Type | Reference |

| C4-C5 | C6-C9 | 249.60 | π → π | researchgate.net |

| N1-C2 | C3-C4 | Data not available | π → π | |

| O1-C8 | C7-C8 | Data not available | n → π* |

a E(2) represents the stabilization energy calculated by second-order perturbation theory. uba.ar Data for 3,6-Dibromo-8-methoxyquinoline is not explicitly available in the provided search results; the table reflects data for a related compound to illustrate the type of information obtained from NBO analysis.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time, providing insights into their conformational landscapes. uni-halle.de These simulations can reveal the stability of protein-ligand complexes and the flexibility of molecular structures. grafiati.com For quinoline derivatives, MD simulations have been employed to validate molecular docking results and to understand the stability of these compounds when interacting with biological targets. grafiati.com

The conformational flexibility of quinoline-based structures is an important aspect of their biological activity. grafiati.com MD simulations can explore the different conformations a molecule can adopt and the energetic barriers between them. For instance, studies on bedaquiline, a complex quinoline derivative, have shown that its flexible backbone leads to a variety of conformations. grafiati.com While specific MD simulation data for this compound is not available in the provided results, the methodology is applicable and has been used for structurally similar compounds to assess their dynamic behavior and interaction stability. researchgate.netresearchgate.net

Predictive Modeling of Reactivity and Regioselectivity

Predictive modeling of reactivity and regioselectivity for quinoline derivatives often involves computational approaches to understand where and how a molecule is likely to react. The regioselectivity of reactions such as bromination and nitration on the quinoline scaffold has been a subject of synthetic and theoretical interest. researchgate.netnih.gov For example, the direct nitration of 6,8-dibromoquinoline (B11842131) has been shown to yield the 5-nitro derivative, indicating a specific regioselectivity. researchgate.net

Computational models can help rationalize these experimental outcomes. For instance, the regioselectivity of Suzuki cross-coupling reactions on di-substituted quinolines has been investigated, where the reaction occurs preferentially at the less sterically hindered position. nih.govnih.gov The synthesis of various substituted quinolines often relies on the predictable regioselectivity of these metal-catalyzed cross-coupling reactions. mdpi.com While explicit predictive modeling studies for the reactivity of this compound were not found, the principles derived from related systems are applicable. nih.gov

Elucidation of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, are instrumental in elucidating the spectroscopic properties of molecules like this compound. sci-hub.seresearchgate.net Theoretical calculations of vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) can be compared with experimental data to confirm the molecular structure and understand its electronic transitions. sci-hub.seresearchgate.net

For quinoline derivatives, DFT calculations have been used to compute vibrational spectra, and the results have shown good agreement with experimental FT-IR and FT-Raman spectra. cellmolbiol.orgresearchgate.net The calculation of 1H and 13C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method is a standard approach to correlate theoretical structures with experimental NMR data. researchgate.net Furthermore, time-dependent DFT (TD-DFT) calculations can predict UV-Vis absorption bands, providing insights into the electronic transitions, such as π→π* and n→π*, that occur within the molecule. researchgate.net These calculations help in the interpretation of experimental spectra and provide a deeper understanding of the molecule's electronic properties. eurjchem.com

Table 3: Comparison of Experimental and Theoretical Spectroscopic Data for a Related Methoxyquinoline Derivative

| Spectroscopic Data | Experimental Value | Calculated Value | Method/Basis Set | Reference |

| FT-IR (cm-1) | Specific values not available | Specific values not available | B3LYP/6-311++G(d,p) | sci-hub.seresearchgate.net |

| 1H NMR (ppm) | Specific values not available | Specific values not available | GIAO/B3LYP/6-311++G(d,p) | researchgate.net |

| 13C NMR (ppm) | Specific values not available | Specific values not available | GIAO/B3LYP/6-311++G(d,p) | researchgate.net |

| UV-Vis λmax (nm) | Specific values not available | 318.19 (in gas) | TD-B3LYP/6-311++G(d,p) | researchgate.net |

Advanced Applications and Future Research Perspectives for 3,6 Dibromo 8 Methoxyquinoline

Role as a Precursor in Complex Organic Synthesis

The strategic placement of two bromine atoms on the 3,6-Dibromo-8-methoxyquinoline core renders it a valuable precursor for the synthesis of more complex, highly substituted quinoline (B57606) derivatives. These bromine atoms act as versatile handles for introducing new functional groups through various cross-coupling and substitution reactions.

Research has demonstrated that the bromination of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (B2519176) can selectively yield this compound. gelisim.edu.tr This dibrominated product is a key intermediate, poised for further functionalization that would be difficult to achieve through other synthetic routes. gelisim.edu.tr The presence of bromine at both the pyridine (B92270) (C3) and benzene (B151609) (C6) rings allows for stepwise or differential reactivity, enabling the construction of diverse molecular frameworks.

While direct examples of cross-coupling on this compound itself are not extensively detailed in the cited literature, the reactivity of closely related structures provides a clear indication of its potential. For instance, studies on 3,6-dibromo-4-methyl-2-methoxyquinoline have shown that it readily participates in Suzuki coupling reactions. nih.govsci-hub.se Similarly, other dibromoquinolines, such as 6,8-dibromoquinolines and 5,7-dibromoquinolines, are routinely used as substrates in palladium-catalyzed reactions like Suzuki-Miyaura and Sonogashira couplings to introduce aryl, heteroaryl, or alkynyl groups. nih.govresearchgate.netresearchgate.net These reactions are fundamental in drug discovery and materials science for creating carbon-carbon and carbon-heteroatom bonds.

The following table summarizes representative transformations where dibromoquinoline precursors are used to synthesize more complex molecules, illustrating the synthetic potential of this compound.

| Precursor | Reagents & Conditions | Product Type | Application Context | Ref |

| 3,6-dibromo-4-methyl-2-methoxyquinoline | Arylboronic acid, Pd catalyst, base | 6-Aryl-3-bromo-4-methyl-2-methoxyquinoline | Synthesis of substituted quinolines | nih.govsci-hub.se |

| 6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348) | Arylboronic acids, PdCl₂(PPh₃)₂, Na₂CO₃ | 6,8-Diaryl-1,2,3,4-tetrahydroquinolines | Synthesis of aryl-substituted quinolines | researchgate.netresearchgate.net |

| 6,8-dibromo-4-chloroquinoline-3-carbaldehyde | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 4,6,8-Triarylquinoline-3-carbaldehydes | Synthesis of potential fluorophores | nih.gov |

| 7-bromo-quinoline-5,8-dione | Phenols | 7-Phenoxy-quinoline-5,8-diones | Synthesis of potential SphK inhibitors | mdpi.com |

These examples underscore the role of dibrominated quinolines as pivotal intermediates. The bromine atoms can be selectively replaced, allowing for the controlled build-up of molecular complexity and the synthesis of novel compounds with potential biological activity or unique physical properties.

Contributions to Methodological Advancements in Quinoline Chemistry

The study of polyhalogenated quinolines like this compound contributes significantly to the broader understanding and methodological advancement of quinoline chemistry. A primary area of this contribution is in the investigation of regioselectivity in cross-coupling reactions.

When a molecule contains multiple, chemically distinct halogen atoms, controlling which one reacts is a significant synthetic challenge. Research into the coupling reactions of various dibromoquinolines has revealed that the reactivity of a C-Br bond is highly dependent on its position on the quinoline ring. For example, in studies of 5,7-dibromo-2-methylquinoline, Suzuki coupling was found to occur with a preference for the C5 position over the C7 position. nih.gov In contrast, couplings involving 2,4-dihaloquinolines typically show a preference for reaction at the C2 position in Sonogashira couplings, though this can be reversed by using a 2-bromo-4-iodoquinoline (B1625408) substrate. nih.gov

Investigations into a compound structurally similar to the title compound, 3,6-dibromo-4-methyl-2-methoxyquinoline, revealed that regioselective Suzuki coupling could be achieved, affording the product of coupling at the C6 position while leaving the C3 bromine intact. sci-hub.se This type of selective functionalization is crucial for synthetic efficiency, as it avoids the need for complex protection-deprotection sequences and allows for the sequential introduction of different substituents.

However, achieving high selectivity is not always straightforward. The Suzuki cross-coupling of 3,6,8-tribromoquinoline (B3300700), for example, has been found to proceed with little to no selectivity, leading to mixtures of polysubstituted products. nih.gov These findings are critical as they highlight the electronic and steric factors that govern reactivity, pushing chemists to develop more refined and selective catalytic systems. The challenges encountered with polybrominated systems stimulate the development of new catalysts, ligands, and reaction conditions that can better differentiate between similar reactive sites. nih.gov This ongoing research expands the synthetic chemist's toolkit for manipulating complex heterocyclic systems. numberanalytics.comrsc.org

Exploration in Materials Science Research

The unique electronic and photophysical properties of the quinoline ring system make it an attractive scaffold for the development of advanced materials. Polyarylquinolines and styrylquinolines, for instance, are known to be fluorescent chromophores. nih.gov The functionalization of quinolines through cross-coupling reactions on halogenated precursors is a key strategy for creating novel materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and fluorescent chemosensors. nih.govmdpi.com

While this compound itself has not been extensively studied in this context, its close analogues serve as powerful examples of this potential. Researchers have synthesized 2-aryl-6,8-bis(2-arylethenyl)-4-methoxyquinolines starting from 2-aryl-6,8-dibromo-4-methoxyquinolines via Suzuki-Miyaura cross-coupling reactions. mdpi.com These resulting compounds, featuring an extended π-conjugated system, were investigated for their absorption and fluorescence properties, demonstrating the viability of using dibromo-methoxyquinolines as precursors for fluorescent materials. mdpi.com

The general strategy involves using the bromo-substituents as anchor points to attach various aryl or vinyl groups, which can tune the electronic structure and thus the photophysical properties of the final molecule. The synthesis of 4,6,8-triarylquinoline-3-carbaldehydes from 6,8-dibromo-4-chloroquinoline-3-carbaldehyde is another example where Suzuki-Miyaura coupling is used to create complex, polyaromatic systems with potential applications as novel fluorophores. nih.gov The resulting compounds and their derivatives were shown to possess interesting absorption and emission spectra, highlighting their potential in materials science. nih.gov Given these precedents, this compound represents an untapped but promising precursor for the synthesis of novel functional materials with tailored photophysical characteristics.

Outlook for Advanced Research and Development in Brominated Quinoline Systems

The future of research on brominated quinoline systems, including this compound, is poised for significant advancement, driven by the dual needs for more efficient synthetic methods and novel applications.

A major trend in chemical synthesis is the development of more sustainable and cost-effective methodologies. numberanalytics.com Future work will likely focus on replacing expensive palladium catalysts with systems based on more earth-abundant metals like copper or iron for cross-coupling reactions. mdpi.com Furthermore, the exploration of photocatalytic protocols and the use of environmentally benign solvents and oxidants will be crucial for developing greener synthetic routes to functionalized quinolines. mdpi.com

The inherent complexity of regioselective reactions on polyhalogenated substrates presents an ongoing challenge and a rich area for discovery. The integration of computational chemistry and machine learning algorithms could play a pivotal role in optimizing reaction conditions and predicting synthetic outcomes for complex brominated quinolines. mdpi.com This would accelerate the discovery of new, selective transformations and allow for the more rational design of synthetic targets.

From an applications perspective, the versatility of the brominated quinoline core will continue to be exploited. In medicinal chemistry, these compounds will serve as key intermediates for generating libraries of novel derivatives to be screened for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netnih.gov In materials science, the focus will be on designing and synthesizing novel quinoline-based fluorophores, sensors, and electronic materials by leveraging the C-Br bonds for creating extended π-conjugated systems with tailored optoelectronic properties. The exploration of these compounds as ligands for transition metal complexes could also lead to new catalysts or materials with unique magnetic or photoluminescent properties. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 3,6-Dibromo-8-methoxyquinoline, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves bromination of 8-methoxyquinoline precursors. For example, selective bromination at the 3- and 6-positions can be achieved using bromine (Br₂) in acetic acid or HBr/H₂O₂ under controlled temperatures (40–60°C). Optimization requires monitoring reaction progress via HPLC or TLC to avoid over-bromination. Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .

- Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 40–60°C | Avoids side reactions |

| Solvent | Acetic acid/H₂O | Enhances Br₂ solubility |

| Reaction Time | 4–6 hours | Maximizes di-substitution |

Q. How is this compound characterized to confirm its structure and purity?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR (to identify methoxy and bromine substituents) and mass spectrometry (to verify molecular ion peaks and isotopic patterns from bromine). Purity is assessed via HPLC (≥95% purity threshold) with a C18 column and acetonitrile/water mobile phase. X-ray crystallography (e.g., as in ) provides definitive stereochemical data .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodological Answer : Initial screens include:

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Enzyme inhibition : Fluorescence-based assays for kinase or protease activity.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

Positive controls (e.g., ciprofloxacin for antimicrobial tests) validate assay conditions .

Advanced Research Questions

Q. How do electronic effects of bromine and methoxy substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : Bromine’s electron-withdrawing nature activates the quinoline ring for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. The methoxy group at position 8 exerts steric hindrance, directing coupling to the 3- or 6-positions. For example, Pd-catalyzed cross-coupling with aryl boronic acids (e.g., using [PdCl₂(dcpf)]/K₃PO₄ in 1,4-dioxane) achieves >70% yield when bromine is para to methoxy .

- Reactivity Trends :

| Position | Substituent | Reactivity in Coupling |

|---|---|---|

| 3 | Br | High (electron-deficient site) |

| 6 | Br | Moderate (steric hindrance from methoxy) |

Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values) be resolved?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., solvent DMSO concentration affecting compound solubility) or cell line variability. Mitigation strategies:

- Standardize solvent concentration (≤1% DMSO).

- Use isogenic cell lines to control genetic variability.

- Validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity).

For example, discrepancies in antibacterial activity may reflect differences in bacterial efflux pump expression .

Q. What computational methods predict the binding mode of this compound to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with enzyme active sites (e.g., topoisomerase II). Parameters:

- Protonation states adjusted via Epik (pH 7.4).

- Grid boxes centered on catalytic residues (e.g., Tyr-122 for topoisomerase).

MD simulations (GROMACS) over 100 ns validate stability of predicted poses. Compare results with SAR data from analogues (e.g., ’s chlorine/methoxy derivatives) .

Q. How does the substitution pattern affect photophysical properties for materials science applications?

- Methodological Answer : Bromine increases spin-orbit coupling, enhancing intersystem crossing for OLED applications. Methoxy groups at position 8 redshift fluorescence emission (λem ≈ 450 nm vs. 420 nm for unsubstituted quinoline). Characterize via:

- UV-Vis spectroscopy (λmax in CH₂Cl₂).

- Fluorescence quantum yield (integrating sphere method).

Comparative data from ’s difluoro derivatives show similar trends .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies for similar quinoline derivatives?

- Methodological Answer : Variations arise from:

- Protecting group strategies : Silyl protection (e.g., TMS) in improves boronic acid coupling efficiency.

- Catalyst selection : Pd(PPh₃)₄ vs. PdCl₂(dcpf) alters turnover frequency.

- Workup protocols : Acidic extraction removes unreacted starting material but may hydrolyze methoxy groups. Standardizing catalyst loadings (5 mol% Pd) and reaction scales (≤1 mmol) reduces variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.